Dibenzo[b,d]thien-2-ylboronic acid hydrate
CAS No.:
Cat. No.: VC13528796
Molecular Formula: C12H11BO3S
Molecular Weight: 246.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BO3S |
|---|---|
| Molecular Weight | 246.09 g/mol |
| IUPAC Name | dibenzothiophen-2-ylboronic acid;hydrate |
| Standard InChI | InChI=1S/C12H9BO2S.H2O/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7,14-15H;1H2 |
| Standard InChI Key | RVHLVYPZSLCOPV-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O |
| Canonical SMILES | B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O |
Introduction
Dibenzo[b,d]thien-2-ylboronic acid hydrate is a boronic acid derivative that incorporates a dibenzothiophene framework. This compound is of interest in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. Its unique structure, which includes both aromatic and boronic acid functional groups, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and other synthetic applications.
Structural Features
3.1 Molecular Structure
The compound consists of a dibenzothiophene core with a boronic acid functional group attached at the second position. The hydrate form suggests the presence of water molecules associated with the boronic acid functionality, stabilizing the structure.
Applications
4.1 Organic Synthesis
Dibenzo[b,d]thien-2-ylboronic acid hydrate is widely used as a building block in:
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Suzuki-Miyaura Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
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Organic Semiconductors: Used in creating thiophene-based polymers and oligomers for electronic applications.
4.2 Pharmaceutical Research
The compound serves as a precursor for synthesizing biologically active molecules, including fluorescent dyes like BODIPY and rhodamine derivatives.
Synthesis
The synthesis of dibenzo[b,d]thien-2-ylboronic acid hydrate typically involves:
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Starting Material: 2-Bromodibenzothiophene.
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Reaction with Trimethyl Borate: In the presence of n-butyllithium (n-BuLi), this reaction forms the boronic acid derivative.
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Hydration Step: The final product is obtained as a hydrate by treating the boronic acid with water under controlled conditions.
Biological Significance
While specific biological data for dibenzo[b,d]thien-2-ylboronic acid hydrate is limited, boronic acids are known to:
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Inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
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Serve as intermediates in synthesizing biologically active compounds with antimicrobial or anticancer properties.
Research Insights
Recent studies highlight the utility of boronic acids in medicinal chemistry:
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